Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
The synthesis of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The initial step involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Reduction: The nitro group is subsequently reduced to form the desired product, this compound.
Analyse Chemischer Reaktionen
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include sodium carbonate, N-methyl pyrrolidine, and various reducing agents.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
Ethyl 7-bromobenzofuran-2-carboxylate: Lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties.
Eigenschaften
Molekularformel |
C12H8BrF3O3 |
---|---|
Molekulargewicht |
337.09 g/mol |
IUPAC-Name |
ethyl 5-bromo-7-(trifluoromethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H8BrF3O3/c1-2-18-11(17)9-4-6-3-7(13)5-8(10(6)19-9)12(14,15)16/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HCWLUVFUDWOKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.